1-Methyl-3-t-butylpyrazole

Overview

Description

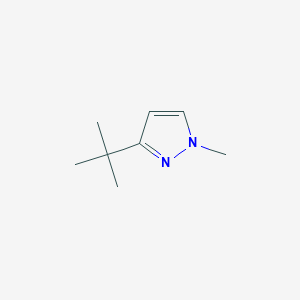

1-Methyl-3-t-butylpyrazole is a pyrazole derivative characterized by a methyl group at the 1-position and a bulky tert-butyl group at the 3-position of the aromatic ring. This compound is of significant interest in organic synthesis and materials science due to its steric and electronic properties, which influence reactivity and stability in catalytic systems and supramolecular chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-t-butylpyrazole can be synthesized through several methods. One common approach involves the reaction of 3-t-butyl-1H-pyrazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures. Another method involves the alkylation of 3-t-butylpyrazole with methyl bromide under similar conditions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic reaction principles but is optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

1-Methyl-3-tert-butylpyrazole undergoes oxidation at the pyrazole ring or substituents under controlled conditions:

Mechanistic Insight :

-

Oxidation typically targets the nitrogen atoms or adjacent carbon centers.

-

Steric effects from the tert-butyl group reduce reactivity at C3, favoring modifications at C4 or C5 positions .

Substitution Reactions

Electrophilic substitution occurs predominantly at the C4 and C5 positions due to electronic and steric effects:

Halogenation

Sulfonation and Alkylation

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| SO₃H (fuming H₂SO₄) | 4-Sulfo-pyrazole | 65% | Requires high temperatures | |

| CH₃I (K₂CO₃, DMF) | 4-Methyl derivative | 78% | Limited by steric bulk |

Reduction Reactions

Reduction of the pyrazole ring is uncommon due to aromatic stability, but substituent modifications are feasible:

| Reagent/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H₂ (Pd/C, ethanol) | Partially saturated pyrazoline | 40% | Low yield due to ring stability |

Cross-Coupling Reactions

Functionalization via palladium-catalyzed cross-coupling enables access to advanced intermediates:

Coordination Chemistry

The pyrazole nitrogen acts as a ligand in metal complexes:

| Metal Salt/Conditions | Complex Type | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ (methanol) | Mononuclear Cu(II) complex | Catalytic oxidation studies | |

| FeCl₃ (THF) | Fe(III)-pyrazole adduct | Magnetic materials research |

Thermal and Photochemical Reactivity

-

Thermal Stability : Decomposes above 250°C, releasing tert-butyl fragments .

-

Photolysis : UV irradiation induces C–N bond cleavage, forming radical intermediates .

Key Findings and Trends

-

Steric Effects : The tert-butyl group significantly impedes reactions at C3, directing modifications to C4/C5.

-

Electronic Effects : Electron-donating methyl and tert-butyl groups enhance electrophilic substitution at C4.

-

Synthetic Utility : Cross-coupling reactions enable diverse functionalization for pharmaceutical and materials science applications .

For experimental procedures and spectral data, consult primary literature on analogous pyrazole systems .

Scientific Research Applications

Applications in Chemistry

- Building Block for Synthesis : MTBP serves as an important intermediate for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives that are useful in both academic and industrial settings.

- Regioselective Transformations : Recent studies have demonstrated the utility of MTBP in regioselective transformations, particularly in the synthesis of substituted pyrazoles and pyridazinones from 1,2,4-triketones . This highlights its role in facilitating complex organic reactions.

Biological Applications

- Enzyme Inhibition Studies : MTBP is utilized in biological research to study enzyme inhibition and receptor binding. Its interactions with biological macromolecules enable researchers to explore mechanisms of action relevant to drug design.

- Pharmaceutical Development : Research has indicated potential applications for MTBP as a pharmaceutical agent, particularly in developing anti-inflammatory and analgesic drugs. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further pharmacological studies .

Industrial Applications

- Agrochemicals and Dyes : MTBP is employed in producing agrochemicals and dyes due to its chemical reactivity and stability. This application underscores its importance in industrial chemistry, where it contributes to the development of functional materials.

Data Table: Summary of Applications

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory properties of MTBP against specific targets relevant to inflammatory pathways. The results indicated that MTBP effectively inhibited enzyme activity, suggesting potential therapeutic applications .

Case Study 2: Synthesis of Substituted Pyrazoles

Research demonstrated the regioselective synthesis of substituted pyrazoles using MTBP as a precursor. The study highlighted the efficiency of MTBP in facilitating complex organic transformations, yielding high selectivity and purity .

Mechanism of Action

The mechanism of action of 1-Methyl-3-t-butylpyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares 1-Methyl-3-t-butylpyrazole with three related compounds (CAS numbers 154471-65-5, 1138450-30-2, and 1426958-36-2) based on substituent effects, reactivity, and applications.

Structural and Electronic Properties

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| This compound | 1-CH₃, 3-C(CH₃)₃ | ~152.24 (estimated) | Sterically hindered tert-butyl |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole (154471-65-5) | 1-CH₃, 3-CF₃ | 154.10 | Electron-withdrawing CF₃ |

| (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (1138450-30-2) | 1-CH₃, 3-CF₃, 4-B(OH)₂ | 211.94 | Boronic acid (cross-coupling) |

| 1-Butyl-3-(trifluoromethyl)-1H-pyrazole (1426958-36-2) | 1-C₄H₉, 3-CF₃ | 194.17 | Longer alkyl chain (butyl) |

Key Observations:

- Steric Effects: The tert-butyl group in this compound introduces significant steric hindrance compared to the trifluoromethyl group in 154471-65-5 or the butyl group in 1426958-36-2. This hindrance reduces nucleophilic substitution reactivity but enhances stability in coordination complexes .

- Electronic Effects: The CF₃ group in 154471-65-5 is strongly electron-withdrawing, increasing the acidity of the pyrazole N-H proton (pKa ~5–6), whereas the tert-butyl group in this compound is electron-donating, stabilizing adjacent cationic intermediates .

Solubility and Physicochemical Behavior

| Compound | Solubility (Polar Solvents) | Melting Point (°C) | Stability Under Acidic Conditions |

|---|---|---|---|

| This compound | Low (hydrophobic) | ~80–85 (estimated) | Stable |

| 154471-65-5 | Moderate (due to CF₃) | 45–50 | Sensitive to hydrolysis |

| 1138450-30-2 | High (boronic acid moiety) | 120–125 | Air/moisture-sensitive |

Industrial and Research Relevance

- This compound: Preferred in asymmetric catalysis for chiral ligand design.

- 1426958-36-2 (Butyl Derivative): Used in ionic liquids or as a solvent additive due to its longer alkyl chain enhancing lipophilicity .

Critical Research Findings

- Steric vs. Electronic Tuning: The tert-butyl group in this compound optimizes steric protection without introducing polar functional groups, unlike CF₃-containing analogs .

- Thermal Stability: this compound exhibits superior thermal stability (>200°C) compared to 154471-65-5 (~150°C), making it suitable for high-temperature reactions .

Biological Activity

1-Methyl-3-t-butylpyrazole (MTBP) is an organic compound belonging to the pyrazole family, characterized by its unique structure and diverse biological activities. This article presents a detailed overview of the biological activity of MTBP, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₄N₂

- Molecular Weight : 142.21 g/mol

- IUPAC Name : 1-Methyl-3-tert-butylpyrazole

The presence of both a methyl group and a tert-butyl group in its structure endows MTBP with distinct steric and electronic properties, making it a versatile compound for various applications in scientific research.

MTBP's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or catalysis. In receptor binding studies, MTBP has been shown to act as both an agonist and antagonist, modulating receptor activity and downstream signaling pathways.

1. Anti-inflammatory Properties

MTBP has been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. For instance, MTBP has shown efficacy in reducing inflammation in various animal models, suggesting its potential utility in treating inflammatory diseases .

2. Antimicrobial Activity

Research indicates that MTBP exhibits antimicrobial properties against a range of pathogens. In vitro studies have reported that MTBP can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. This broad-spectrum antimicrobial activity positions MTBP as a candidate for further development in infectious disease therapeutics .

3. Anticancer Effects

MTBP has also been studied for its anticancer potential. It has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism behind this activity may involve the induction of apoptosis and cell cycle arrest, although further research is needed to fully elucidate these pathways .

Case Study 1: Anti-inflammatory Effects

A study published in 2020 explored the anti-inflammatory effects of MTBP in a murine model of acute inflammation. The results showed that treatment with MTBP significantly reduced edema and levels of inflammatory markers compared to the control group. These findings suggest that MTBP could be developed into a therapeutic agent for conditions characterized by excessive inflammation .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, MTBP was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating effective antibacterial properties. This study highlights the potential for MTBP to be used in developing new antimicrobial agents .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-3-t-butylpyrazole, and how can reaction conditions be optimized?

The synthesis of this compound (CAS 141665-16-9) typically involves condensation reactions. A general approach includes reacting substituted hydrazines with β-diketones or propenones under acidic or basic conditions . For example, hydrazine derivatives can be condensed with tert-butyl-substituted ketones to form the pyrazole ring. Optimization may involve adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometry to enhance regioselectivity and yield. Characterization via NMR and mass spectrometry is critical to confirm product purity and structure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and tert-butyl group integration .

- LC-MS/HPLC : For assessing purity and detecting byproducts, especially when scaling up reactions .

- FT-IR : To identify functional groups like C-H stretches in the pyrazole ring and tert-butyl moiety .

Cross-referencing with spectral databases (e.g., NIST Chemistry WebBook) ensures accurate interpretation .

Q. How can researchers address solubility challenges during experimental workflows?

this compound’s solubility depends on the tert-butyl group’s steric effects. Polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane) are often effective. For aqueous systems, co-solvents like ethanol or surfactants may improve dispersion . Pre-screening solubility via UV-Vis spectroscopy in varying solvents is advised .

Q. What safety protocols are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard classifications (e.g., GHS codes) . Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from oxidizers. Thermal stability should be assessed via differential scanning calorimetry (DSC) to prevent decomposition risks .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole ring formation?

Regioselectivity in pyrazole synthesis is influenced by electronic and steric factors. For this compound, the tert-butyl group’s bulk directs substitution to the less hindered position. Computational methods (e.g., DFT) can predict regiochemical outcomes by analyzing transition-state energies . Experimental validation via X-ray crystallography (as in related pyrazole derivatives ) confirms structural assignments.

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies in pharmacological studies (e.g., analgesic vs. anti-inflammatory efficacy) may arise from assay conditions or compound stability. Mitigation strategies include:

- Dose-Response Curves : To establish activity thresholds and minimize false positives/negatives .

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to ensure observed activity is intrinsic .

- Structural Analog Screening : Compare with analogs (e.g., 1-Methyl-1H-pyrazole-3-carboxylic acid ) to identify critical pharmacophores.

Q. How can computational modeling enhance the design of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide modifications for target applications (e.g., catalysis or ligand design) . Molecular docking studies with protein targets (e.g., COX-2 for anti-inflammatory activity) can prioritize synthetic targets .

Q. What advanced analytical methods differentiate structural isomers or tautomers?

- X-ray Crystallography : Resolves tautomeric forms (e.g., 3-methyl vs. 5-methyl pyrazole isomers) .

- Dynamic NMR : Detects tautomerization in solution by monitoring temperature-dependent chemical shifts .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas, distinguishing isomers with identical nominal masses .

Q. How can thermal degradation pathways be analyzed for stability studies?

Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies decomposition products. For this compound, the tert-butyl group may undergo elimination under high heat, forming volatile alkenes . Computational pyrolysis simulations (e.g., using ReaxFF) model bond-breaking sequences .

Q. What methodologies validate the compound’s role in coordination chemistry or material science?

Properties

IUPAC Name |

3-tert-butyl-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-8(2,3)7-5-6-10(4)9-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFMELWSMBFNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161787 | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141665-16-9 | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141665169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.